molecular formula C9H11ClN2O3 B2893578 1-Oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride CAS No. 2490412-99-0

1-Oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2893578
CAS No.: 2490412-99-0
M. Wt: 230.65
InChI Key: ROMMCTGOWZYZTR-UHFFFAOYSA-N
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Description

1-Oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and carboxylic acid group, making it a significant molecule in medicinal chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminonicotinic acid with ethyl acetoacetate in the presence of a catalyst can yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-Oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives .

Scientific Research Applications

1-Oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid;hydrochloride
  • 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride
  • 1,2,3,4-Tetrahydro-2,7-naphthyridine;hydrochloride

Uniqueness

1-Oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride stands out due to its specific structural features and the unique biological activities it exhibits.

Properties

IUPAC Name

1-oxo-5,6,7,8-tetrahydro-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c12-8-5-1-2-10-3-6(5)7(4-11-8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMMCTGOWZYZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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